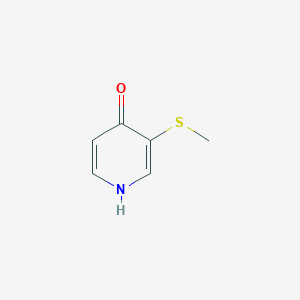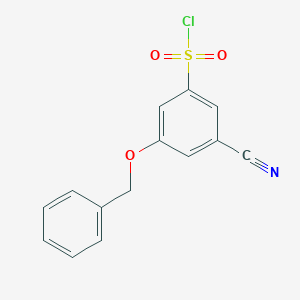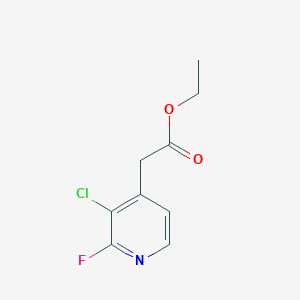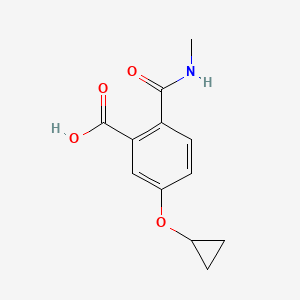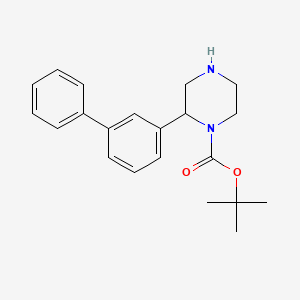
5-Cyclopropoxy-3-(methylamino)picolinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropoxy-3-(methylamino)picolinaldehyde: is an organic compound with the molecular formula C10H12N2O2. It is a derivative of picolinaldehyde, featuring a cyclopropoxy group at the 5-position and a methylamino group at the 3-position of the pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropoxy-3-(methylamino)picolinaldehyde typically involves the following steps:
Amination: The methylamino group is introduced via a nucleophilic substitution reaction, where a suitable amine reacts with a precursor compound.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and automated systems to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5-Cyclopropoxy-3-(methylamino)picolinaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Cyclopropoxy-3-(methylamino)picolinaldehyde is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials .
Wirkmechanismus
The mechanism of action of 5-Cyclopropoxy-3-(methylamino)picolinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
- 3-Cyclopropoxy-5-(methylamino)picolinaldehyde
- 4-Cyclopropoxy-3-(methylamino)picolinaldehyde
- 5-Bromo-2-picolinaldehyde
Comparison: 5-Cyclopropoxy-3-(methylamino)picolinaldehyde is unique due to the specific positioning of the cyclopropoxy and methylamino groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in organic synthesis and medicinal chemistry .
Eigenschaften
Molekularformel |
C10H12N2O2 |
|---|---|
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
5-cyclopropyloxy-3-(methylamino)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C10H12N2O2/c1-11-9-4-8(14-7-2-3-7)5-12-10(9)6-13/h4-7,11H,2-3H2,1H3 |
InChI-Schlüssel |
WLRWEXFEKIFLEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(N=CC(=C1)OC2CC2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




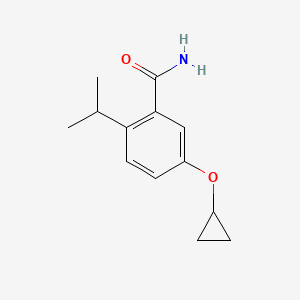
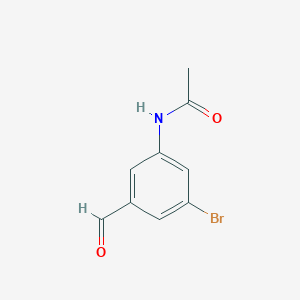
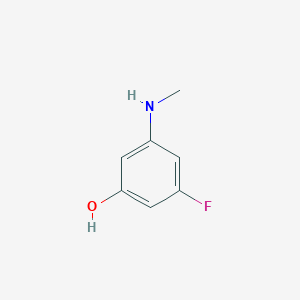
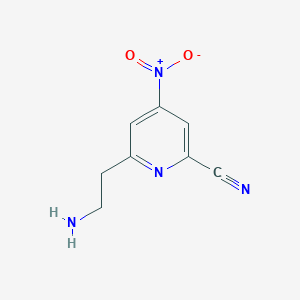
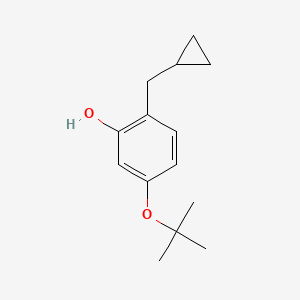
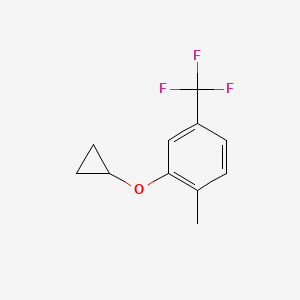
![5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidine-4-carbaldehyde](/img/structure/B14843803.png)
